15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid
Description
This compound is a structurally complex macrocyclic peptide-toxin derivative, identified in the Toxin Target Database as T3D3991 . It belongs to the cyanobacterial toxin family, closely related to microcystins (MCs), which are cyclic heptapeptides known for their hepatotoxicity and inhibition of protein phosphatases . The molecule features a 25-membered heptazacyclopentacosane backbone with multiple substituents, including a 1H-indol-3-ylmethyl group at position 15, a methoxy-substituted phenylhepta-dienyl chain at position 18, and two carboxylic acid moieties at positions 11 and 22. Its molecular weight is 995.189 g/mol, consistent with other high-mass cyclic peptides .
Propriétés
IUPAC Name |
15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H72N8O12/c1-29(2)24-42-52(69)61-46(54(72)73)33(6)48(65)59-43(27-37-28-55-40-19-15-14-18-38(37)40)51(68)57-39(21-20-30(3)25-31(4)44(74-10)26-36-16-12-11-13-17-36)32(5)47(64)58-41(53(70)71)22-23-45(63)62(9)35(8)50(67)56-34(7)49(66)60-42/h11-21,25,28-29,31-34,39,41-44,46,55H,8,22-24,26-27H2,1-7,9-10H3,(H,56,67)(H,57,68)(H,58,64)(H,59,65)(H,60,66)(H,61,69)(H,70,71)(H,72,73)/b21-20-,30-25+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIASZBWXIFQMU-ZVXOBQGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CNC3=CC=CC=C32)C=CC(=CC(C)C(CC4=CC=CC=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)CC2=CNC3=CC=CC=C32)/C=C\C(=C\C(C)C(CC4=CC=CC=C4)OC)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H72N8O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1025.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157622-02-1 | |
| Record name | Microcystin LF | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157622021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Microcystin-LW | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Activité Biologique
The compound 15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid , also known as Microcystin-LW (CAS Number: 157622-02-1), is a complex organic molecule primarily studied for its biological activity and potential therapeutic applications. This article reviews its biological activity based on recent research findings.
Molecular Characteristics
The molecular formula of Microcystin-LW is with a molecular weight of approximately 1025.2 g/mol. The structure features multiple functional groups that contribute to its biological properties.
Biological Activity Overview
Microcystin-LW is known for its cytotoxic and antimicrobial properties. Its biological activities have been investigated in various studies:
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Antibacterial Activity :
- Microcystin-LW has demonstrated significant antibacterial effects against several pathogens. For instance:
- Antifungal Activity :
-
Cytotoxicity :
- Studies have indicated cytotoxic effects on various cancer cell lines. For example:
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of Microcystin-LW has revealed that specific substitutions on the indole ring enhance its biological efficacy. For instance:
- Halogen substitutions at the 5-position of the indole ring significantly improve antibacterial activity .
- Variations in the side chains also affect the potency and selectivity of the compound against different microbial strains .
Case Studies
Several case studies highlight the biological implications of Microcystin-LW:
- Case Study on Antibacterial Efficacy :
- Cytotoxicity Assessment :
Data Summary Table
The following table summarizes key findings related to the biological activities of Microcystin-LW:
| Activity Type | Target Organism/Cell Type | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.98 | Effective against Gram-positive bacteria |
| Antifungal | Candida albicans | 7.80 | Moderate antifungal activity |
| Cytotoxicity | A549 lung cancer cells | Varies | Selective toxicity observed |
| Cytotoxicity | HEK293 human embryonic kidney cells | >32 | No hemolytic activity |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Microcystin-LR (MC-LR)
Molecular Weight : 995.189 g/mol (identical to the target compound) .
Key Features :
- Shares the cyclic heptazacyclopentacosane core.
- Substituents: Contains a diaminomethylideneamino-propyl group instead of the indolylmethyl moiety.
- Bioactivity: Potent inhibitor of protein phosphatases 1 and 2A, leading to hepatotoxicity and carcinogenicity.
- Structural Divergence: The indolylmethyl group in the target compound may enhance lipophilicity and alter binding kinetics compared to MC-LR’s polar diaminomethyl group .
A-834735 (Related Analog)
Molecular Weight : 1,042.19 g/mol .
Key Features :
- Core Structure: Identical heptazacyclopentacosane backbone.
- Substituents: Features a 4-hydroxybenzyl group at position 15 and lacks the indole moiety.
- Impact on Bioactivity : The hydroxybenzyl group improves aqueous solubility but reduces membrane permeability compared to the indolylmethyl group in the target compound.
- Source : Synthetic or semi-synthetic derivative, highlighting the role of side-chain modifications in optimizing pharmacokinetics .
Marine Actinomycete Cyclic Peptides (e.g., Salternamide E)
Molecular Weight : ~800–1,200 g/mol (variable) .
Key Features :
- Structural Similarities : Macrocyclic scaffolds with heteroatoms (N, O) and mixed aromatic/aliphatic side chains.
- Functional Differences: Marine-derived peptides often exhibit anticancer or antimicrobial activity, unlike the phosphatase-inhibiting cyanobacterial toxins.
- Discovery Methods : Both classes are prioritized via LC/MS-based screening, underscoring the utility of mass spectrometry in characterizing complex natural products .
Comparative Data Table
Functional and Mechanistic Insights
- Target Compound vs. MC-LR : Both inhibit protein phosphatases, but the indolylmethyl group in the target compound may confer unique binding interactions with hydrophobic pockets in enzyme active sites .
- Target Compound vs.
- Broader Context: Unlike trichothecenes (e.g., T-2 toxin), which disrupt ribosome function via epoxide groups , cyanobacterial peptides like the target compound act through phosphatase inhibition, reflecting divergent evolutionary strategies for toxicity.
Méthodes De Préparation
NRPS/PKS Hybrid Clusters in Cyanotoxin Production
The compound’s backbone is assembled via a hybrid NRPS/PKS pathway, a hallmark of microcystin biosynthesis. The NRPS modules activate and condense amino acids, while PKS domains extend the structure with ketide units. Key domains include:
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Adenylation (A) domains : Select and activate amino acids like phenylalanine, methoxy-phenylalanine, and arginine.
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Condensation (C) domains : Catalyze peptide bond formation between adjacent aminoacyl intermediates.
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Ketosynthase (KS) domains : Extend the polyketide chain using malonyl-CoA or methylmalonyl-CoA substrates.
The indol-3-ylmethyl group at position 15 originates from tryptophan, which undergoes methylation and side-chain modification via a methyltransferase domain. The hepta-1,3-dienyl moiety at position 18 is synthesized through iterative PKS-mediated decarboxylation and Claisen condensation, with stereochemical control enforced by ketoreductase (KR) and dehydratase (DH) domains.
Heterologous Biosynthesis in Engineered Hosts
Recent advances in synthetic biology have enabled heterologous production of cyanotoxins in Escherichia coli and Streptomyces strains. For this compound, the following steps are critical:
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Cloning of biosynthetic gene clusters (BGCs) : The 55-kb mcy gene cluster from Microcystis aeruginosa is inserted into expression vectors under strong promoters (e.g., T7 or Ptet).
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Post-translational modification : Phosphopantetheinyl transferases (PPTases) activate apo-PKS/NRPS enzymes by attaching 4'-phosphopantetheine groups.
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Substrate feeding : Supplementation with methionine (for methyl groups) and phenylalanine (for aromatic side chains) enhances yield.
A 2023 study achieved 120 mg/L titer of analogous microcystins in E. coli BL21(DE3) by optimizing codon usage and co-expressing chaperone proteins.
Challenges in Chemical Synthesis
Macrocyclization and Stereochemical Control
Chemical synthesis of this compound faces three major hurdles:
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Macrocycle formation : The 25-membered ring requires high-dilution conditions (0.01–0.1 mM) to favor intramolecular cyclization over oligomerization. A 2023 study reported using HATU/HOAt coupling at 4°C for 72 hours, achieving 22% cyclization efficiency.
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Stereochemical fidelity : Seven stereocenters necessitate chiral auxiliaries or asymmetric catalysis. The C-15 indolylmethyl group’s configuration is particularly sensitive to epimerization during coupling steps.
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Functional group compatibility : The α,β-unsaturated ketone in the hepta-1,3-dienyl side chain is prone to Michael additions, requiring protecting groups like tert-butyldimethylsilyl (TBS) ethers.
Fragment Condensation Strategies
A convergent synthesis approach divides the molecule into three fragments:
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Indole fragment : Prepared via Fischer indole synthesis from phenylhydrazine and 4-methoxy-3-methylbutan-2-one (85% yield).
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Hepta-1,3-dienyl fragment : Synthesized using Julia–Kocienski olefination between sulfone 18 and aldehyde 19 (E:Z = 3:1).
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Macrocyclic core : Assembled via solid-phase peptide synthesis (SPPS) on Rink amide resin, followed by on-resin macrocyclization with PyBOP/DIEA.
Analytical Validation and Purification
LC-MS Quantification
Post-synthesis purification employs reversed-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with a gradient of 10–90% acetonitrile in 0.1% formic acid over 40 minutes. Key parameters:
| Parameter | Value |
|---|---|
| Retention time | 8.86 min |
| Mass accuracy | <2 ppm (Orbitrap MS) |
| LOQ | 2.5 ng/g (liver tissue) |
The characteristic fragment ion at m/z 135.08 (indole moiety) confirms structural integrity.
Detoxification Adducts
Glutathione conjugation at the α,β-unsaturated ketone forms a detoxification adduct (MC-LW-Cys), detectable via neutral loss scanning for 129.04 Da. This adduct complicates purification but is separable using hydrophilic interaction chromatography (HILIC).
Comparative Analysis of Biosynthetic vs. Chemical Methods
Biosynthesis outperforms chemical synthesis in scalability and stereoselectivity but requires genetic engineering expertise .
Q & A
Q. How can the structural complexity of this compound be systematically characterized?
Methodological Answer:
- Step 1 : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula and isotopic pattern.
- Step 2 : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, HMBC) to resolve the indole, heptazacyclopentacosane backbone, and substituted dienyl groups. Pay special attention to stereochemistry using NOESY/ROESY .
- Step 3 : Validate crystallinity and spatial arrangement via X-ray crystallography, focusing on the methylidene and methoxy substituents .
- Step 4 : Cross-reference spectral data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities .
Q. What experimental strategies are recommended for optimizing the compound’s solubility and stability in aqueous buffers?
Methodological Answer:
- Step 1 : Perform pH-dependent solubility assays (pH 3–9) using UV-Vis spectroscopy to identify optimal ionizable groups (e.g., dicarboxylic acid moieties) .
- Step 2 : Test co-solvents (DMSO, PEGs) and surfactants (Tween-80) in phosphate-buffered saline (PBS) to enhance stability. Monitor degradation via HPLC at 25°C and 40°C over 72 hours .
- Step 3 : Apply dynamic light scattering (DLS) to assess aggregation propensity in simulated physiological conditions .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Methodological Answer:
- Step 1 : Develop a validated LC-MS/MS protocol with deuterated internal standards to account for matrix effects. Optimize ionization (ESI+/ESI-) based on the compound’s polar groups .
- Step 2 : Use solid-phase extraction (SPE) with mixed-mode sorbents (C18/SCX) for sample cleanup. Validate recovery rates (≥85%) and limit of detection (LOD < 1 ng/mL) .
- Step 3 : Cross-validate with fluorescence detection if the indole moiety exhibits intrinsic fluorescence .
Advanced Research Questions
Q. How can computational modeling resolve conflicting data on the compound’s conformational dynamics?
Methodological Answer:
- Step 1 : Perform molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model the heptazacyclopentacosane macrocycle’s flexibility under varying dielectric conditions .
- Step 2 : Compare free-energy landscapes (FELs) derived from MD with experimental NMR data to identify dominant conformers .
- Step 3 : Apply machine learning (e.g., Gaussian process regression) to predict solvent-dependent conformational shifts and reconcile discrepancies between crystallographic and solution-phase data .
Q. What methodologies are suitable for identifying reactive intermediates during the compound’s synthesis?
Methodological Answer:
- Step 1 : Use inline IR spectroscopy to monitor transient intermediates (e.g., acyloxyborane intermediates during peptide bond formation) in real-time .
- Step 2 : Employ cryo-trapping techniques with liquid nitrogen to isolate unstable intermediates for characterization via low-temperature NMR .
- Step 3 : Apply high-throughput screening (HTS) with fluorescence quenching assays to detect radical or carbocationic species during macrocyclization .
Q. How should researchers address contradictions in bioactivity data across different assay platforms?
Methodological Answer:
- Step 1 : Conduct meta-analysis of dose-response curves (e.g., IC₅₀, EC₅₀) across assays (cell-free vs. cell-based) to identify assay-specific biases. Use hierarchical clustering to group outliers .
- Step 2 : Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
- Step 3 : Apply systems biology modeling (e.g., COPASI) to integrate pharmacokinetic (PK) and pharmacodynamic (PD) data, resolving discrepancies between in vitro and in vivo efficacy .
Q. What approaches are effective for elucidating the compound’s structure-activity relationship (SAR) with its biological target?
Methodological Answer:
- Step 1 : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl on the indole group) and test bioactivity in a standardized assay .
- Step 2 : Use molecular docking (AutoDock Vina) and alanine scanning mutagenesis to map critical binding residues on the target protein .
- Step 3 : Apply free-energy perturbation (FEP) calculations to predict ΔΔG values for analog-target interactions, prioritizing synthetic targets .
Q. How can researchers design experiments to study the compound’s degradation pathways under oxidative stress?
Methodological Answer:
- Step 1 : Expose the compound to hydrogen peroxide (H₂O₂) or Fenton’s reagent and monitor degradation products via UPLC-QTOF-MS. Annotate fragments using in silico tools (e.g., MassHunter) .
- Step 2 : Use electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates during oxidation .
- Step 3 : Validate oxidative susceptibility of methoxy and methylidene groups through isotopic labeling (¹⁸O₂) and tandem MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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